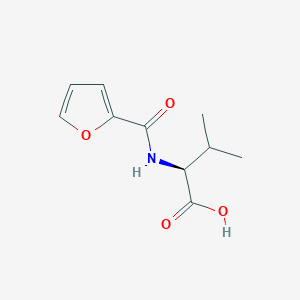

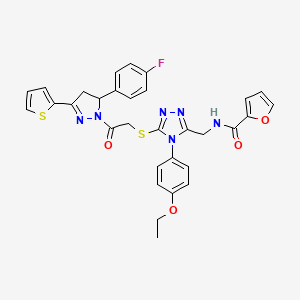

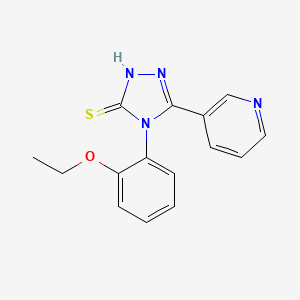

![molecular formula C14H16N2O B2482928 2,8-dimethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one CAS No. 1546225-71-1](/img/structure/B2482928.png)

2,8-dimethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-component reactions, where several reactants are combined in a single step to form a more complex product. For example, a green, one-pot synthesis method has been developed for the synthesis of 12-substituted tetrahydrobenzoacridine derivatives, showcasing the importance of efficient, eco-friendly synthesis methods in modern chemistry (Kamalifar & Kiyani, 2019). Such methods emphasize the principles of green chemistry, including the use of non-toxic solvents and avoiding the need for chromatographic purification.

Molecular Structure Analysis

Molecular structure analysis of related compounds reveals a complex architecture that includes multiple rings and functional groups. The structural variety within this class of compounds allows for a wide range of chemical behaviors and interactions. For instance, the synthesis of dibenzo[b,h]naphthyridines involves sequential condensation reactions, highlighting the intricate nature of these molecules and their potential for further functionalization (Okuma et al., 2014).

Chemical Reactions and Properties

The chemical reactions involving tetrahydrobenzo[b]naphthyridines can be quite diverse, including cyclocondensation, addition reactions, and transformations under the action of various reagents. For example, transformations of tetrahydrobenzo[b][1,6]naphthyridines with dimethyl acetylene dicarboxylate involve addition followed by a Stevens rearrangement, showcasing the reactivity of these compounds towards synthetic manipulations (Voskressensky et al., 2005).

Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

- Chemical Reactions and Transformations : Studies show the ability of 2,8-dimethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one derivatives to undergo various chemical transformations. For instance, they can participate in reactions with dimethyl acetylene dicarboxylate, leading to the formation of methyl dioates and succinates through processes like Stevens rearrangement or anion migration (Voskressensky et al., 2005).

Biological Applications

Antimicrobial Properties : Certain derivatives of 2,8-dimethyl-tetrahydrobenzo[b]naphthyridine have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds demonstrate potential in the field of antimicrobial research (Bhambi et al., 2009).

Fluorescence and DNA Detection : Some 1,4-dihydrodibenzo[b,h][1,6]naphthyridines exhibit fluorescence properties. Their fluorescence intensities can be enhanced when interacting with double-stranded DNA, suggesting applications in DNA/RNA detection (Okuma et al., 2017).

Synthesis of Novel Derivatives for Potential Therapeutic Applications : Research has been conducted on the synthesis of novel derivatives, such as 10-amino-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridines, which might have potential therapeutic applications, although specific uses are not detailed in the studies (Gatta et al., 1996).

Synthesis Techniques

Green Chemistry Approaches in Synthesis : Studies have focused on developing green chemistry methods for synthesizing derivatives of tetrahydrobenzo[b]naphthyridine. These methods emphasize the use of non-toxic solvents and efficient, eco-friendly processes (Kamalifar & Kiyani, 2019).

Catalytic Applications in Synthesis : Research on the use of various catalysts for synthesizing tetrahydrobenzo[b]naphthyridine derivatives has been conducted. These studies explore the efficiency, yield, and substrate applicability of different catalysts in the synthesis process (Ghashang et al., 2017).

Potential as Scaffolds for Inhibitors

- Mao Inhibitors : New derivatives of 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridines have shown potential as scaffolds for MAO inhibitors, with some derivatives exhibiting potency in the low micromolar range. This suggests possible applications in the development of treatments for neurological disorders (Kulikova et al., 2023).

Propiedades

IUPAC Name |

2,8-dimethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-9-3-4-12-10(7-9)14(17)11-8-16(2)6-5-13(11)15-12/h3-4,7H,5-6,8H2,1-2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRSMPQBKIXKCST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C(C2=O)CN(CC3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,8-dimethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

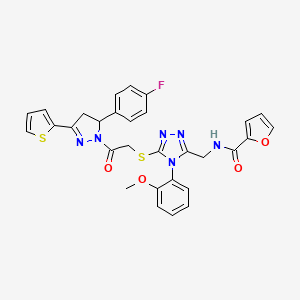

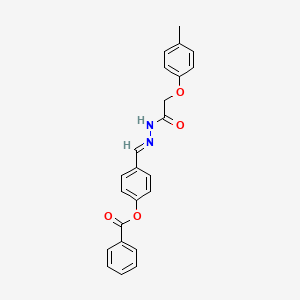

![2,5-dichloro-N-[3-(prop-2-enylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2482846.png)

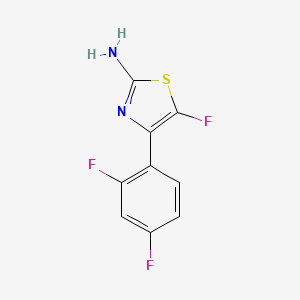

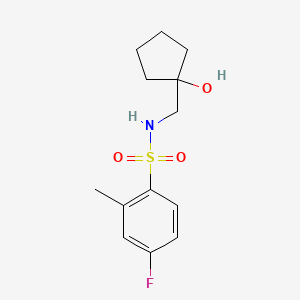

![1-[(5-Bromopyrazin-2-yl)methyl]-3-(1-cyclopropyl-2-methoxyethyl)urea](/img/structure/B2482853.png)

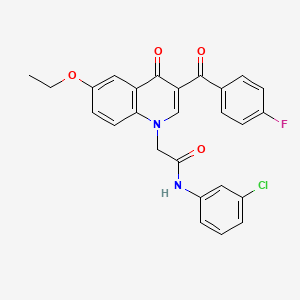

![6-Fluoro-2-(prop-1-en-2-yl)benzo[d]oxazole](/img/structure/B2482858.png)

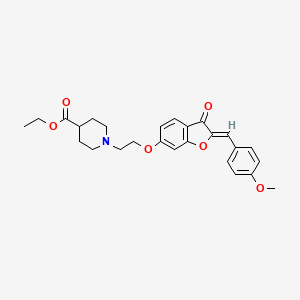

![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-benzoylbenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2482859.png)

![2-[(2-chlorobenzyl)sulfanyl]-6-(4-methylbenzyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2482864.png)